(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(4-methylphenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
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Overview
Description
(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(4-methylphenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a complex organic compound with a unique structure that includes a thiazolo-triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(4-methylphenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo-triazine core, followed by the introduction of the dimethoxyphenyl and methylphenyl groups through various coupling reactions. Common reagents used in these reactions include organometallic catalysts, bases, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(4-methylphenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium), and bases (e.g., sodium hydride). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, (2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(4-methylphenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the development of new drugs for treating various diseases, including cancer and infectious diseases.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(4-methylphenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 2-Chloro-4,6-dimethoxy-1,3,5-triazine
Uniqueness
Compared to similar compounds, (2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(4-methylphenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione stands out due to its unique thiazolo-triazine core and the specific arrangement of its functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H23N3O4S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(4-methylphenyl)methylidene]-5,6,8,8a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C22H23N3O4S/c1-13-4-6-14(7-5-13)12-19-21(27)25-22(30-19)23-20(26)16(24-25)10-15-8-9-17(28-2)18(11-15)29-3/h4-9,11-12,16,22,24H,10H2,1-3H3,(H,23,26)/b19-12- |
InChI Key |
KKEQZIBZYNTFAP-UNOMPAQXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N3C(S2)NC(=O)C(N3)CC4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N3C(S2)NC(=O)C(N3)CC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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